Product packaging for Ethanolamine(Cat. No.:CAS No. 12220-09-6)

Ethanolamine

Cat. No.: B080473
CAS No.: 12220-09-6
M. Wt: 61.08 g/mol
InChI Key: HZAXFHJVJLSVMW-UHFFFAOYSA-N
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Description

Historical Perspectives in Ethanolamine (B43304) Academic Inquiry

The academic journey of this compound began in the mid-19th century. The salts of this compound were first discovered in 1860 by the French chemist Charles Adolphe Wurtz, who produced them by heating 2-chloroethanol (B45725) with a solution of ammonia (B1221849). wikipedia.org However, Wurtz was unable to isolate the free base from these salts. acs.org

It was not until 1897 that the German chemist Ludwig Knorr successfully developed a method for its large-scale synthesis by reacting ethylene (B1197577) oxide with ammonia. acs.org Knorr was the first to separate the resulting products, including monothis compound, through fractional distillation and to study their properties. wikipedia.org Despite these early discoveries, this compound and its derivatives remained of little commercial or industrial importance until the large-scale production of ethylene oxide commenced after World War II. wikipedia.org

Interactive Data Table: Key Historical Milestones in this compound Research

Year Milestone Researcher/Context Significance
1860 Discovery of this compound salts Charles Adolphe Wurtz First synthesis of this compound derivatives, though the free base was not isolated. wikipedia.orgacs.org
1897 Isolation and modern synthesis route Ludwig Knorr Developed the industrial production method from ethylene oxide and ammonia; first to isolate and study the properties of the free base. wikipedia.orgacs.org
Post-WWII Commercial Importance Industrial Expansion The boom in ethylene oxide production led to the widespread industrial application of ethanolamines. wikipedia.org
2021 Discovery in Interstellar Space Víctor M. Rivilla et al. This compound was detected in a molecular cloud, suggesting its availability for the prebiotic formation of life. acs.orginta.esnih.gov

Significance of this compound in Advanced Scientific Disciplines

This compound's unique bifunctional nature has made it a compound of significant interest and utility in numerous advanced scientific and industrial fields.

Industrial and Chemical Engineering: In industrial settings, this compound is a versatile workhorse. One of its primary applications is in gas stream scrubbing, where aqueous solutions of MEA are used to remove acidic gases like carbon dioxide (CO₂) and hydrogen sulfide (B99878) (H₂S) from flue gas and sour natural gas. wikipedia.orgacs.orgpatsnap.com It is also a crucial feedstock in the production of a wide array of products, including detergents, emulsifiers, polishes, corrosion inhibitors, and chemical intermediates. wikipedia.orgresearchgate.net For instance, the reaction of this compound with ammonia yields ethylenediamine, a precursor to the widely used chelating agent EDTA. wikipedia.org In power plants, including nuclear facilities, this compound is used for water alkalinization to control the corrosion of metal components in steam cycles. wikipedia.orgpatsnap.com

Biochemistry and Astrobiology: From a biological perspective, this compound is a fundamental building block for life. It is the second most abundant head group for phospholipids (B1166683), such as phosphatidylthis compound (B1630911) (PE), which are essential components of biological membranes. wikipedia.orgnih.gov Mammals cannot synthesize this compound and must obtain it from their diet. nih.gov Research has shown that this compound can stimulate the growth of mammalian cells in culture and may have a cardioprotective role. nih.gov Furthermore, it is catabolized by various gut bacteria, playing a dual role as both a nutrient and a signaling molecule. nih.govnih.gov

The significance of this compound extends beyond terrestrial biology. In 2021, scientists reported the detection of this compound in a molecular cloud within the interstellar medium. acs.orginta.espnas.org This discovery is profound because it confirms that a key precursor for phospholipids can be formed in space. inta.espnas.org This finding suggests that this compound could have been delivered to early Earth, potentially contributing to the assembly and evolution of the primitive cell membranes necessary for the emergence of life. acs.orgnih.govpnas.org

Materials Science and Emerging Technologies: The applications of this compound continue to expand into advanced materials. It is used as a concrete admixture to improve its properties and as a catalyst in the production of flexible urethane (B1682113) foams. patsnap.com In the rubber industry, it is used to synthesize accelerators that enhance the vulcanization process. patsnap.com More recently, research has demonstrated its use in a simple, solvent-free method for producing silver nanoparticles, opening up new possibilities in nanotechnology. patsnap.com Studies are also exploring its role in the development of novel ionic liquids for more efficient carbon dioxide capture. sigmaaldrich.com

Interactive Data Table: Applications of this compound in Various Disciplines

Discipline Specific Application Function
Industrial Chemistry Gas sweetening Removes acidic gases (CO₂, H₂S) from industrial gas streams. wikipedia.orgpatsnap.com
Detergent Production Acts as a feedstock for surfactants and emulsifiers. wikipedia.orgresearchgate.net
Corrosion Inhibition Protects metal components in various industrial processes. wikipedia.orgpatsnap.com
Water Treatment Controls pH in power plant steam cycles to prevent corrosion. wikipedia.orgpatsnap.com
Biochemistry Cell Membrane Component Forms the head group of phosphatidylthis compound (PE), a major phospholipid. wikipedia.orgnih.gov
Cell Growth Stimulates the growth of mammalian cells in culture media. nih.gov
Gut Microbiome Serves as a nutrient and signaling molecule for gut bacteria. nih.gov
Astrobiology Prebiotic Chemistry Its presence in space suggests a role in the origin of life's building blocks. acs.orgpnas.org
Materials Science Concrete Admixtures Improves the physical properties of concrete. patsnap.com
Nanotechnology Used in the synthesis of silver nanoparticles. patsnap.com
Pharmaceuticals Drug Synthesis Serves as an intermediate in the synthesis of various pharmaceuticals. researchgate.netpatsnap.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H7NO<br>C2H7NO<br>H2NCH2CH2OH B080473 Ethanolamine CAS No. 12220-09-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminoethanol
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InChI

InChI=1S/C2H7NO/c3-1-2-4/h4H,1-3H2
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InChI Key

HZAXFHJVJLSVMW-UHFFFAOYSA-N
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Canonical SMILES

C(CO)N
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Molecular Formula

C2H7NO, Array
Record name ETHANOLAMINE
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Related CAS

26778-51-8
Record name Ethanol, 2-amino-, homopolymer
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DSSTOX Substance ID

DTXSID6022000
Record name Ethanolamine
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Molecular Weight

61.08 g/mol
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Physical Description

Ethanolamine appears as a clear colorless liquid with an odor resembling that of ammonia. Flash point 185 °F. May attack copper, brass, and rubber. Corrosive to tissue. Moderately toxic. Produces toxic oxides of nitrogen during combustion., Liquid; NKRA, Colorless, viscous liquid or solid (below 51 degrees F) with an unpleasant, ammonia-like odor; [NIOSH], Liquid, COLOURLESS VISCOUS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colorless, viscous liquid or solid (below 51 °F) with an unpleasant, ammonia-like odor.
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Boiling Point

338 °F at 760 mmHg (NTP, 1992), 170.3 °C, 171 °C, 339 °F
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Flash Point

200 °F (NTP, 1992), 86 °C, 86 °C (187 °F), 185 °F (85 °C) (closed cup), 85 °C c.c., 186 °F
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), In water, 1X10+6 mg/L at 25 °C (miscible), Miscible with methanol, acetone, glycerin; solubility at 25 °C: in benzene: 1.4%, in ether: 2.1%, in carbon tetrachloride: 0.2%, in n-heptane: less than 0.1%. Immiscible with ether, solvent hexane, fixed oils, although it dissolves many essential oils, Miscible with ethanol, glycerol; soluble in chloroform; slightly soluble in ether, ligroin, 1000.0 mg/mL, Solubility in water: freely soluble, Miscible
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Density

1.016 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0180 g/cu cm at 20 °C, Relative density (water = 1): 1.02, 1.02
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Vapor Density

2.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.1 (Air = 1), Relative vapor density (air = 1): 2.1, 2.1
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

0.4 mmHg at 68 °F ; 6 mmHg at 140 °F (NTP, 1992), 0.4 [mmHg], VP: 6 mm Hg at 60 °C, 0.404 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 53, 0.4 mmHg
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Color/Form

Colorless, viscous liquid or solid (below 51 °F)

CAS No.

141-43-5, 9007-33-4
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Melting Point

50.5 °F (NTP, 1992), 10.4 °C, Deliquescent crystals from alcohol, mp: 75-77 °C /Hydrochloride/, 10.5 °C, 10 °C, 51 °F
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Biochemical Pathways and Metabolic Dynamics of Ethanolamine

Ethanolamine (B43304) Biosynthesis in Biological Systems

The generation of this compound varies across different biological kingdoms. In mammals, there is no de novo synthesis pathway for this compound. cdnsciencepub.com Instead, they rely on dietary sources and the catabolism of other lipids, such as the degradation of sphingosine-1-phosphate by sphingosine-1-phosphate lyase or the breakdown of anandamide. nih.gov

Serine Decarboxylation in this compound Formation

In contrast to animals, plants and some parasites possess a direct pathway for this compound synthesis through the decarboxylation of the amino acid L-serine. mdpi.comnih.gov This reaction is catalyzed by the enzyme serine decarboxylase (SDC), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. mdpi.comnih.gov

Research has identified and characterized SDC in various plant species, including Arabidopsis thaliana and rapeseed. nih.govfrontiersin.org This enzyme demonstrates high specificity for L-serine and is considered the major source of this compound in plants. mdpi.comoup.com The reaction involves the removal of the carboxyl group from serine, yielding this compound and carbon dioxide. While an indirect route involving the decarboxylation of phosphatidylserine (B164497) (PS) by PS decarboxylase also exists in most eukaryotes, the direct decarboxylation of free serine by SDC is a significant pathway unique to plants and has been reported in malarial parasites as well. mdpi.comoup.com Studies using Arabidopsis mutants have confirmed that SDC plays a critical role in providing this compound for the synthesis of essential membrane lipids and influences plant growth and development. mdpi.com

Enzymatic Steps in Phosphothis compound Synthesis

The de novo synthesis of phosphatidylthis compound (B1630911) (PE) from this compound occurs via the CDP-ethanolamine pathway, also known as the Kennedy pathway. nih.govportlandpress.comwikipathways.org This pathway consists of three sequential enzymatic reactions that take place primarily in the endoplasmic reticulum (ER). nih.govportlandpress.com

This compound Kinase Activity

The first committed and often rate-controlling step in the Kennedy pathway is the phosphorylation of this compound. ontosight.aimaayanlab.cloudoup.com This reaction is catalyzed by the cytosolic enzyme this compound kinase (EK), which transfers a phosphate (B84403) group from ATP to this compound, producing phosphothis compound and ADP. ontosight.aiabcam.com

Table 1: Key Enzymes in the CDP-Ethanolamine Pathway

EnzymeAbbreviationFunctionLocation
This compound KinaseEK / ETNKCatalyzes the ATP-dependent phosphorylation of this compound to phosphothis compound. ontosight.aiCytosol
CTP:Phosphothis compound CytidylyltransferasePcyt2 / ECTCatalyzes the formation of CDP-ethanolamine from CTP and phosphothis compound. uniprot.orgwikipedia.orgCytosol / ER
CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferaseEPT / CEPTTransfers the phosphothis compound moiety from CDP-ethanolamine to diacylglycerol to form phosphatidylthis compound. med-life.caEndoplasmic Reticulum, Golgi
CTP:Phosphothis compound Cytidylyltransferase Mechanisms

The second step of the CDP-ethanolamine pathway is catalyzed by CTP:phosphothis compound cytidylyltransferase (Pcyt2), also known as this compound-phosphate cytidylyltransferase (ET). cdnsciencepub.comuniprot.org This enzyme is considered the main regulatory enzyme and catalyzes the rate-limiting step of the pathway under most conditions. cdnsciencepub.comresearchgate.netaocs.org Pcyt2 facilitates the reaction between phosphothis compound and cytidine (B196190) triphosphate (CTP) to produce cytidine diphosphate-ethanolamine (CDP-ethanolamine) and pyrophosphate. uniprot.orgwikipedia.org

The enzyme is localized in the cytoplasm but can associate with the endoplasmic reticulum. nih.gov This reversible binding to membranes may play a role in channeling substrates for PE synthesis. nih.gov Pcyt2 shows pronounced specificity for its substrates, phosphothis compound and CTP. nih.gov The human enzyme has a high degree of similarity to its yeast counterpart and contains a conserved catalytic domain. nih.gov The regulation of Pcyt2 activity is critical for controlling the flux through the Kennedy pathway and maintaining PE homeostasis. researchgate.netcdnsciencepub.com

Phosphatidylthis compound Synthase Interactions

The final step in the de novo synthesis of PE is the transfer of the phosphothis compound group from CDP-ethanolamine to a molecule of 1,2-diacylglycerol (DAG). med-life.caresearchgate.net This reaction is catalyzed by CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase, an integral membrane protein. med-life.ca In mammals, two enzymes have been identified that can perform this function: choline/ethanolamine phosphotransferase 1 (CEPT1) and this compound phosphotransferase 1 (EPT1). med-life.ca

CEPT1 is located in the endoplasmic reticulum and the nuclear envelope, while EPT1 is found in the Golgi apparatus. med-life.ca While CEPT1 can use both CDP-choline and CDP-ethanolamine as substrates to synthesize phosphatidylcholine (PC) and PE respectively, EPT1 appears to have a larger role in PE biosynthesis. med-life.caresearchgate.net Studies in deficient cell lines showed that the loss of EPT1 reduced PE synthesis by 90%, whereas the loss of CEPT1 caused a 25% decrease, suggesting EPT1 is the major contributor to PE formation via the Kennedy pathway. med-life.ca These enzymes are crucial for the final assembly of PE, incorporating it into cellular membranes.

Regulatory Mechanisms of this compound Biosynthesis

The biosynthesis of this compound and its subsequent conversion to phosphatidylthis compound are tightly regulated processes to ensure cellular membrane integrity and lipid homeostasis. ontosight.aiontosight.ai

In bacteria such as Salmonella typhimurium and Escherichia coli, the genes for this compound utilization (eut operon) are controlled at the transcriptional level. nih.gov The regulator EutR positively controls the operon's transcription in the presence of both this compound and adenosylcobalamin (AdoCbl), a required cofactor for the catabolic enzyme this compound ammonia-lyase. mdpi.comnih.gov In other bacteria like Enterococcus faecalis, which lack EutR, a different post-transcriptional mechanism is employed. pnas.org This involves a two-component system where a sensor kinase (EutW) detects this compound and phosphorylates a response regulator (EutV), which then acts as an RNA-binding protein to control gene expression. pnas.org Furthermore, AdoCbl-sensing riboswitches provide an additional layer of post-transcriptional control in these organisms. nih.govpnas.org

In eukaryotes, regulation occurs at multiple levels within the Kennedy pathway. As mentioned, both this compound kinase and CTP:phosphothis compound cytidylyltransferase are considered rate-limiting steps. cdnsciencepub.commaayanlab.cloud Their activity is influenced by substrate availability, including this compound and diacylglycerol. ontosight.aicdnsciencepub.com Transcriptional regulation of the genes encoding these enzymes, such as ETNK1 and PCYT2, also plays a role. maayanlab.cloud For instance, in yeast, the expression of the this compound kinase gene EKI1 is regulated by the availability of nutrients like inositol, choline, and zinc. maayanlab.cloud The localization and reversible membrane association of enzymes like Pcyt2 provide another mechanism for controlling pathway flux. nih.gov This complex interplay of transcriptional, post-transcriptional, and metabolic controls ensures that the synthesis of PE is finely tuned to the cell's needs.

This compound is a naturally occurring amino alcohol that serves as a crucial precursor for the synthesis of phosphatidylthis compound, a major component of cell membranes. Beyond its structural role, certain microorganisms can utilize this compound as a source of carbon and nitrogen, a process involving specialized catabolic pathways. asm.org The ability to metabolize this compound is particularly relevant for bacteria residing in the gastrointestinal tract, where the turnover of epithelial and microbial cells provides a rich supply of this compound. asm.org

This compound Catabolism and Utilization

Bacterial this compound Utilization Pathways

The capacity of bacteria to catabolize this compound is encoded by the this compound utilization (eut) operon. asm.org The gene content, organization, and regulation of this operon exhibit significant variation across different bacterial species. nih.gov Genomically, eut operons can range from "short" versions, containing only the core catabolic enzyme genes, to "long" versions that include nearly 20 genes encoding accessory, transport, and structural proteins. asm.orgasm.org For instance, in some Proteobacteria and Actinobacteria, the operon may consist solely of the genes for the lyase (eutBC) and a transporter (eat), whereas in Enterobacteriaceae and Firmicutes, the operon is significantly more complex. asm.org

Regulation of the eut operon is also diverse. researchgate.net

In many Enterobacteriaceae like Salmonella, the operon is controlled by the transcriptional activator EutR, which requires the presence of both this compound and the cofactor adenosylcobalamin (AdoCbl) for full induction. karger.com This system features a positive feedback loop, as EutR also induces its own expression. nih.govkarger.com

In contrast, Firmicutes such as Enterococcus faecalis utilize a two-component regulatory system, EutV/EutW. asm.orgkarger.com The sensor histidine kinase, EutW, senses this compound and phosphorylates the response regulator, EutV, which then likely acts by disrupting transcriptional terminators within the operon to upregulate gene expression. karger.com

Other bacteria may possess entirely different regulatory systems that have yet to be fully characterized. asm.org

Table 1: Key Genes in the Bacterial eut Operon and Their Functions

Gene Protein Product Function
eutB This compound Ammonia (B1221849) Lyase (Large Subunit) Forms the catalytic core of the enzyme that breaks down this compound. asm.orgebi.ac.uk
eutC This compound Ammonia Lyase (Small Subunit) Part of the core enzyme complex with EutB. asm.orguniprot.org
eutE Acetaldehyde (B116499) Dehydrogenase Converts acetaldehyde to the metabolically useful acetyl-CoA. researchgate.net
eutD Phosphotransacetylase Converts acetyl-CoA to acetyl-phosphate, facilitating ATP production. asm.orgresearchgate.net
eutG Alcohol Dehydrogenase Can convert acetaldehyde into ethanol (B145695). asm.orgresearchgate.net
eutA Reactivating Factor Removes damaged cofactor from EutBC to reactivate the enzyme. asm.orgresearchgate.net
eutR Transcriptional Regulator Activates operon expression in the presence of this compound and AdoCbl (in some species). nih.govkarger.com
eutS, M, N, L, K Structural Proteins Form the protein shell of the bacterial microcompartment (metabolosome). researchgate.netuniprot.org
This compound Ammonia Lyase Enzymology

The central reaction in bacterial this compound catabolism is catalyzed by this compound ammonia-lyase (EAL), an enzyme belonging to the lyase family (EC 4.3.1.7). wikipedia.orgontosight.ai This enzyme performs the deamination of this compound, breaking it down into acetaldehyde and ammonia. wikipedia.orgontosight.ai

EAL is a complex enzyme composed of two different subunits, EutB (the large or heavy chain) and EutC (the small or light chain). asm.orgebi.ac.ukuniprot.org The functional enzyme is a heteromultimer. ebi.ac.uk The catalytic activity of EAL is dependent on the cofactor adenosylcobalamin (AdoCbl), a derivative of vitamin B12. wikipedia.org This cofactor is directly involved in the reaction mechanism, specifically in the transfer of a hydrogen atom. nih.gov

A notable characteristic of EAL is that it undergoes suicidal inactivation during catalysis, where the Co-C bond of the AdoCbl cofactor is irreversibly cleaved. researchgate.netuniprot.org To counteract this, many eut operons encode a reactivating factor, EutA. asm.org This protein facilitates the removal of the damaged cofactor, allowing a new, functional AdoCbl molecule to bind, thereby restoring the enzyme's activity. asm.orgresearchgate.net

Role of Bacterial Microcompartments (Metabolosomes)

In many bacteria with "long" eut operons, the enzymes for this compound catabolism are encapsulated within a protein-based organelle known as a bacterial microcompartment (BMC) or, more specifically, a metabolosome. nih.govasm.org These structures are self-assembling cages made from several different structural proteins, primarily encoded by the eutS, eutM, eutN, eutL, and eutK genes. researchgate.netuniprot.org

The primary functions of the this compound metabolosome are:

Sequestration of a Toxic Intermediate: The breakdown of this compound produces acetaldehyde, which is a volatile and toxic compound. asm.org The metabolosome shell prevents this toxic aldehyde from diffusing into the cytoplasm and causing damage. researchgate.net

Cofactor Recycling: A key model suggests that the metabolosome contains and recycles private pools of large cofactors like coenzyme A (CoA) and NAD⁺/NADH. asm.org This internal recycling couples the enzymatic reactions within the compartment, driving the consumption of acetaldehyde and minimizing its potential escape or toxic effects. researchgate.netasm.org

The shell of the BMC is selectively permeable, allowing substrates and final products to pass while retaining the intermediates and enzymes. researchgate.net The formation of these compartments is crucial for efficient this compound utilization, especially in host environments. nih.govnih.gov

Acetaldehyde and Ammonia Conversion in Catabolism

The products of the initial this compound ammonia-lyase reaction, acetaldehyde and ammonia, are further processed to yield energy and building blocks for the cell. asm.org

Acetaldehyde: This intermediate is primarily converted into acetyl-coenzyme A (acetyl-CoA) by the enzyme acetaldehyde dehydrogenase, encoded by eutE. researchgate.net Acetyl-CoA is a central metabolite that can enter the tricarboxylic acid (TCA) cycle or other biosynthetic pathways. asm.org Alternatively, the acetyl-CoA can be converted to acetyl-phosphate by the phosphotransacetylase EutD. researchgate.net This acetyl-phosphate can then be used by acetate (B1210297) kinase to produce ATP via substrate-level phosphorylation, generating energy for the cell. researchgate.net In some circumstances, acetaldehyde can also be reduced to ethanol by an alcohol dehydrogenase, EutG. asm.orgresearchgate.net

Ammonia: The ammonia (NH₃) released from this compound is a valuable nitrogen source. asm.org It can be assimilated into the cell's nitrogen metabolism, primarily through the glutamine synthetase/glutamate synthase (GS/GOGAT) system, to be used in the synthesis of amino acids and other nitrogen-containing macromolecules. mdpi.com

This compound Oxidase Activity and Biological Implications

Separate from the lyase pathway found in many bacteria, another enzyme, this compound oxidase (EC 1.4.3.8), also catabolizes this compound. This enzyme catalyzes the oxidative deamination of this compound. ontosight.ai The reaction consumes oxygen and results in the formation of an aldehyde and ammonia. ontosight.ai Depending on the specific enzyme and organism, the products can be acetaldehyde, ammonia, and water, or glycolaldehyde, ammonia, and hydrogen peroxide. ontosight.aigoogle.com

This compound oxidase activity has been identified in various microorganisms, including species of Arthrobacter and Bacillus. google.comoup.com Unlike the AdoCbl-dependent lyase, some this compound oxidases are copper-containing amine oxidases. oup.com

The biological role of this compound oxidase is primarily seen as a detoxification process, helping to remove excess this compound from a biological system. ontosight.ai Abnormalities in this compound metabolism have been associated with certain disease states, making the study of this enzyme relevant for understanding potential therapeutic targets. ontosight.ai Furthermore, the specific catalytic activity of this compound oxidase has prompted research into its use for biotechnological applications, such as in the development of biosensors for detecting this compound. ontosight.ai

Interplay of this compound Metabolism with Other Biological Molecules

This compound is a crucial intermediate in various metabolic pathways, and its biochemical significance extends to its interactions with other essential biological molecules. These relationships are particularly evident in the synthesis and function of phospholipids (B1166683), which are fundamental to membrane structure and dynamics, and in the catabolism of endocannabinoids, a class of lipid signaling molecules.

Relationship with Phospholipid Metabolism and Membrane Dynamics

This compound is a fundamental building block for phosphatidylthis compound (PE), a major class of phospholipids that constitutes approximately 15-25% of the total lipids in cellular membranes. frontiersin.org The metabolic pathways that produce PE and the functions of these phospholipids are intrinsically linked to the dynamics and integrity of cellular membranes.

The primary route for the de novo synthesis of PE is the CDP-ethanolamine pathway, also known as the Kennedy pathway, which occurs in the endoplasmic reticulum (ER). frontiersin.org This pathway involves the sequential conversion of exogenous this compound into PE. frontiersin.org An alternative major pathway is the decarboxylation of phosphatidylserine (PS) in the mitochondria. frontiersin.orgcdnsciencepub.comnih.gov The existence of these distinct pathways in different cellular compartments underscores the importance of maintaining PE homeostasis for cellular function. nih.gov

The physical properties of PE, conferred by its smaller this compound headgroup compared to other phospholipids like phosphatidylcholine, are critical for membrane architecture. PE is described as a cone-shaped lipid that induces negative curvature in membranes. frontiersin.org This characteristic is vital for several dynamic membrane processes:

Membrane Fluidity and Structure: The composition of fatty acids within PE molecules influences the fluidity of cell membranes. creative-proteomics.com The presence of this compound-containing phospholipids, particularly this compound plasmalogens, can lead to thicker, more condensed, and ordered membranes. frontiersin.orgmed-life.ca

Membrane Fusion and Fission: The tendency of PE to form non-bilayer, hexagonal structures is essential for facilitating membrane fusion and fission events. frontiersin.orgcreative-proteomics.com These processes are fundamental to vesicle trafficking, endocytosis, exocytosis, and the maintenance of organelle dynamics. creative-proteomics.comfrontiersin.org

Mitochondrial Function: PE is highly enriched in the inner mitochondrial membrane, where its unique shape helps maintain the curvature of the cristae, the folds that increase the surface area for oxidative phosphorylation and ATP production. frontiersin.orgcreative-proteomics.com

Autophagy: PE plays a direct role in autophagy, the cellular process for degrading and recycling cellular components. It is conjugated to the protein Atg8 (LC3 in mammals), anchoring it to the phagophore membrane and influencing the size of the autophagosome formed. nih.govcreative-proteomics.com

Protein Localization: PE interacts with integral membrane proteins, influencing their proper folding, localization, and function within the lipid bilayer, which in turn modulates cellular signaling. creative-proteomics.com

Abnormalities in this compound phospholipid metabolism have been identified as a metabolic hallmark in various cancers, affecting processes like cell proliferation, migration, and invasion. frontiersin.orgresearchgate.net

Table 1: Functions of this compound-Containing Phospholipids in Membrane Dynamics

Function Description Key References
Structural Integrity Serves as a fundamental building block of the lipid bilayer, contributing to its barrier function. creative-proteomics.com
Membrane Curvature The cone shape of PE induces negative curvature, essential for membrane structure and dynamics. frontiersin.org
Membrane Fluidity Influences the packing and flexibility of the membrane, affecting the movement of proteins and lipids. creative-proteomics.com
Fusion and Fission Facilitates the merging and splitting of membranes required for vesicle transport and organelle dynamics. frontiersin.orgcreative-proteomics.comfrontiersin.org
Mitochondrial Bioenergetics Maintains the structure of inner mitochondrial membrane cristae, optimizing ATP production. frontiersin.orgcreative-proteomics.com

| Autophagy | Covalently modifies autophagy-related proteins (Atg8/LC3) to anchor them to the autophagosomal membrane. | nih.gov |

Biological and Physiological Roles of Ethanolamine in Cellular Systems

Ethanolamine (B43304) in Cellular Growth and Proliferation Research

This compound is recognized for its significant role in promoting the growth and proliferation of various mammalian cells in culture. nih.govgoogle.com It is a vital supplement in many serum-free cell culture media, where it supports the proliferation of cell types like hybridoma and intestinal epithelial cells. nih.gov The growth-stimulatory effect of this compound is primarily attributed to its role as a precursor for the synthesis of phosphatidylthis compound (B1630911) (PE), a key component of cell membranes. nih.gov While cells can synthesize this compound, the endogenous production is often insufficient to support optimal cell growth, making exogenous supplementation beneficial. google.com

Studies on intestinal epithelial cells (IPEC-1) have shown that this compound supplementation enhances cell proliferation. nih.gov This effect is linked to the upregulation of cell cycle-related proteins such as CDK4, RB3, cyclin A, and PCNA. nih.gov The mechanism underlying this proliferative effect involves the activation of the mammalian target of rapamycin (mTOR) signaling pathway and improvements in mitochondrial function. nih.govaltabioscience.com

Table 1: Effect of this compound on Intestinal Epithelial Cell Proliferation

Cell Line This compound Concentration Observed Effects Reference
IPEC-1 100 µM Enhanced cell proliferation nih.gov
IPEC-1 200 µM Enhanced cell proliferation nih.gov
IPEC-1 100/200 µM Increased expression of CDK4, RB3, cyclin A, PCNA nih.gov

Cardioprotective Effects of this compound in Ischemia/Reperfusion Studies

This compound has demonstrated notable cardioprotective effects in the context of ischemia/reperfusion (I/R) injury, a condition where tissue damage occurs after blood supply returns to tissue after a period of ischemia or lack of oxygen. nih.govresearchgate.net Research has identified this compound as a novel agent that can protect the heart muscle from damage during such events. nih.gov

The primary mechanism behind this cardioprotective role involves the activation of the Signal Transducer and Activator of Transcription 3 (STAT-3) protein. nih.govresearchgate.net STAT-3 is a critical pro-survival factor in I/R injury. nih.gov Studies using isolated mouse and rat hearts have shown that pre-treatment with this compound significantly decreased the infarct size following I/R. nih.govresearchgate.net This protective effect was absent in mice with a cardiomyocyte-specific knockout of STAT-3, confirming the protein's central role in the this compound-mediated protection. nih.govresearchgate.net Furthermore, this compound pre-treatment was found to increase the levels of nuclear phosphorylated STAT-3, the activated form of the protein. nih.gov

Table 2: Cardioprotective Effects of this compound in Ischemia/Reperfusion Models

Animal Model Treatment Key Finding Mechanism Reference
Isolated Mouse/Rat Hearts This compound pre-treatment Decreased infarct size Activation of STAT-3 nih.gov
Cardiomyocyte STAT-3 Knockout Mice This compound pre-treatment Infarct-sparing effect was lost Confirms STAT-3 dependency nih.gov

Mechanisms of this compound in Modulating Apoptosis

This compound plays a role in the modulation of apoptosis, or programmed cell death. Research has shown that this compound can protect cells from apoptosis induced by conditions such as low serum. nih.gov This protective effect is linked to the metabolic breakdown of other bioactive molecules. For instance, the endocannabinoid anandamide requires degradation by the enzyme fatty acid amide hydrolase (FAAH) to exert its anti-apoptotic effects, a process that releases this compound. nih.gov It is the resulting this compound that is responsible for protecting against low serum-induced apoptosis. nih.gov

Furthermore, derivatives of this compound, such as this compound plasmalogen, have been shown to suppress apoptosis in human intestinal tract cells under inflammatory stress. nih.govacs.org In studies involving Caco-2 cells treated with lipopolysaccharide (LPS) to induce inflammation and apoptosis, this compound glycerophospholipids (EtnGpl) significantly reduced apoptotic cell death. nih.govacs.org This was observed through a decrease in characteristic apoptotic features like membrane blebbing and fragmented nuclei. nih.govacs.org The mechanism involves the modulation of apoptosis-related proteins, including the downregulation of pro-caspase 3 and cleaved caspase 3, which are key executioners of the apoptotic pathway. nih.govacs.org

This compound’s Role in Intracellular Signaling Pathways

This compound functions not only as a metabolic precursor but also as a signaling molecule in various biological contexts. In mammalian intestinal epithelial cells, this compound has been shown to enhance proliferation by influencing the mTOR (mammalian target of rapamycin) signaling pathway. nih.gov This pathway is a central regulator of cell growth, proliferation, and survival.

In the context of the gastrointestinal tract, this compound also plays a crucial role in interkingdom signaling, particularly between bacteria and the host. nih.govasm.orgasm.org Pathogenic bacteria, such as enterohemorrhagic Escherichia coli O157:H7 (EHEC), can utilize this compound not just as a nitrogen source for a competitive advantage, but also as a signaling molecule. nih.govasm.org Even at concentrations too low to support growth, this compound can activate the expression of virulence genes in EHEC. nih.gov This suggests that bacteria can sense this compound in the host environment as a cue to initiate infection-related processes. asm.org This signaling is partially mediated by the EutR transcription factor, which acts as a receptor for this compound. nih.gov

Neuromodulatory and Central Nervous System Research on this compound

This compound and its derivatives are subjects of ongoing research for their roles in the central nervous system, including their influence on neurotransmission and potential neuroprotective properties.

Derivatives of this compound have been shown to influence cholinergic transmission, which relies on the neurotransmitter acetylcholine. youtube.com A notable example is phosphothis compound, a phosphorylated form of this compound. In dissociated cell cultures of the rat septal nucleus, phosphothis compound was found to enhance the maximal rates of high-affinity choline uptake and the synthesis of acetylcholine. nih.gov This effect was specific to cholinergic neurons, as it did not alter the uptake of other neurotransmitters like gamma-aminobutyric acid or dopamine. nih.gov The primary mechanism appears to be the activation of the sodium-dependent, high-affinity transport system for choline, rather than affecting the storage or release of acetylcholine. nih.gov Elevated levels of phosphothis compound in the cerebrospinal fluid have been suggested to potentially indicate an inhibition of choline and acetylcholine synthesis in some neurodegenerative contexts. frontiersin.org

This compound-containing compounds are being investigated for their neuroprotective potential in models of traumatic brain injury (TBI). nih.gov A novel this compound derivative, referred to as FDES, has demonstrated neuroprotective properties in a rat model of TBI. nih.gov Intraperitoneal administration of FDES led to improvements in motor functions of the fore- and hind-limbs in rats with TBI. nih.gov

The neuroprotective effects of FDES were comparable to other established agents like citicoline and choline alfoscerate. nih.gov The underlying mechanism is believed to involve the cholinergic system. It is proposed that the this compound structure allows the compound to cross the blood-brain barrier, where it can be taken up by neurons and serve as a precursor for choline, thereby increasing the synthesis of acetylcholine. nih.gov The beneficial effects of FDES were diminished when co-administered with scopolamine, a cholinergic antagonist, further supporting the role of the cholinergic system in its neuroprotective action. nih.gov

Table 3: Neuroprotective Effects of an this compound Derivative (FDES) in a Rat TBI Model

Test FDES Administration (10 mg/kg) Comparison to Reference Drugs Implied Mechanism Reference
Limb placing, Open field, Cylinder, Beam walking Improvement of fore- and hind-limb functions Comparable or more beneficial effects than citicoline and choline alfoscerate Action on the cholinergic system nih.gov
Elevated Plus Maze No effect on behavior - - nih.gov

This compound in Anti-inflammatory and Antioxidant Systems

This compound is a precursor to a class of bioactive lipid molecules known as N-acylethanolamines (NAEs), which play significant roles in modulating inflammation and oxidative stress. Certain synthetic derivatives of this compound have also been investigated for their anti-inflammatory and antioxidant properties nih.gov.

N-Palmitoyl-ethanolamine (PEA) Mechanisms of Action

N-Palmitoyl-ethanolamine (PEA) is an endogenous fatty acid amide, belonging to the N-acyl this compound family, that is well-regarded for its anti-inflammatory, analgesic, and neuroprotective effects researchgate.netnih.govnih.gov. Its mechanisms of action are multifaceted and involve multiple cellular targets.

One of the earliest proposed mechanisms is the "Autacoid Local Inflammation Antagonism" (ALIA) effect, where PEA down-regulates the degranulation of mast cells, which are key players in the inflammatory response nih.govmdpi.com.

PEA is also known to exert its effects through an "entourage effect". While it does not bind directly to cannabinoid receptors, it can enhance the anti-inflammatory and analgesic actions of the endocannabinoid anandamide (AEA) by inhibiting its enzymatic degradation nih.govnih.govmdpi.cometprotein.com.

Furthermore, PEA interacts directly with several receptor types. It is a potent agonist of the nuclear receptor Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), which plays a crucial role in regulating lipid metabolism and inflammation etprotein.com. Activation of PPAR-α by PEA leads to a reduction in the expression of pro-inflammatory genes etprotein.com. PEA also demonstrates activity at the G protein-coupled receptor 55 (GPR55) and the transient receptor potential vanilloid type-1 (TRPV1) channel, contributing to its analgesic and anti-inflammatory profile nih.govmdpi.com. The neuroprotective properties of PEA are attributed to its ability to modulate the activation of microglia and astrocytes, key immune cells in the central nervous system nih.gov.

Mechanisms of Action of N-Palmitoyl-ethanolamine (PEA)
MechanismDescriptionKey Targets/EffectsReferences
Autacoid Local Inflammation Antagonism (ALIA)Negative regulation of mast cell degranulation.Mast Cells nih.govmdpi.com
Entourage EffectEnhances the pharmacological activities of anandamide (AEA).Increased AEA concentration, indirect activation of cannabinoid pathways. nih.govnih.govmdpi.cometprotein.com
Direct Receptor ActivationActs as a ligand for various receptors.PPAR-α, GPR55, TRPV1 nih.govmdpi.cometprotein.com
NeuroprotectionModulation of glial cell activation.Microglia, Astrocytes nih.gov

Role of N-Acyl Ethanolamides in Lipid Signaling

N-Acyl ethanolamides (NAEs) are a broad class of endogenous lipid signaling molecules synthesized from this compound and various fatty acids mdpi.com. This family includes PEA, the endocannabinoid anandamide (N-arachidonoyl-ethanolamine), and the anorectic mediator N-oleoyl-ethanolamine (OEA) nih.govresearchgate.net. NAEs are involved in a wide array of physiological processes, including energy balance, inflammation, and neurotransmission researchgate.netuniversiteitleiden.nl.

These lipid mediators are considered pro-homeostatic and cytoprotective, with significant anti-inflammatory activities researchgate.netnih.gov. The biological effects of NAEs are dictated by the specific fatty acid attached to the this compound backbone and the receptors they interact with mdpi.com. Their signaling functions are mediated through a diverse range of receptors, including:

G protein-coupled receptors: Cannabinoid receptors (CB1 and CB2), GPR55, GPR110, and GPR119 universiteitleiden.nlamsterdamumc.nl.

Ion channels: Transient Receptor Potential Vanilloid 1 (TRPV1) universiteitleiden.nlamsterdamumc.nl.

Nuclear receptors: Peroxisome Proliferator-Activated Receptors (PPAR-α and PPAR-γ) universiteitleiden.nlamsterdamumc.nl.

The synthesis and degradation of NAEs are tightly regulated, allowing for precise control of their signaling activities in response to physiological and pathological stimuli. Their involvement in such a wide range of cellular processes underscores their importance as therapeutic targets for inflammatory and neurodegenerative diseases nih.govamsterdamumc.nl.

Research on Ethanolamine Derivatives and Advanced Functional Applications

Phosphatidylethanolamine (B1630911) (PE) and its Derivatives in Biological Research

Phosphatidylthis compound (PE) is a vital phospholipid, second only to phosphatidylcholine in abundance in mammalian cell membranes, constituting 15-25% of the total phospholipid content. tulane.edu It is particularly enriched in the inner mitochondrial membrane and plays a crucial role in a multitude of cellular processes beyond being a simple structural component. tulane.edubohrium.com

PE's unique conical shape, owing to its small This compound (B43304) head group in relation to its lipid tails, allows it to influence membrane curvature. This property is critical for dynamic membrane events such as membrane fusion and fission, which are essential for processes like vesicle trafficking, endocytosis, and cytokinesis. tulane.eduscielo.br PE is also involved in maintaining the structural integrity and fluidity of cell membranes and contributes to the proper folding and function of various membrane proteins. bohrium.commdpi.com

In cellular signaling, PE serves as a precursor for the synthesis of other important lipids and signaling molecules. scielo.br Its distribution within the membrane is tightly regulated, and its translocation from the inner to the outer leaflet of the plasma membrane is an early signal of apoptosis, or programmed cell death. researchgate.netdntb.gov.ua During apoptosis, PE works in concert with phosphatidylserine (B164497) to facilitate recognition and removal of apoptotic cells by phagocytes. dntb.gov.uaresearchgate.net

Key Functions of Phosphatidylthis compound (PE)

FunctionDescriptionReferences
Membrane Structure and Dynamics Contributes to membrane integrity, fluidity, and curvature, facilitating fusion and fission events. tulane.eduscielo.brmdpi.com
Protein Function Acts as a molecular chaperone to assist in the correct folding of membrane proteins. mdpi.com
Cell Signaling Serves as a precursor for various signaling molecules. scielo.br
Apoptosis Translocates to the outer membrane leaflet as an early apoptotic signal and facilitates phagocytosis. researchgate.netdntb.gov.uaresearchgate.net
Blood Clotting Works with phosphatidylserine to promote thrombin formation. mdpi.com

Two significant classes of PE derivatives with profound biological activities are Lysophosphatidylthis compound (LPE) and N-Acylethanolamines (NAEs).

Lysophosphatidylthis compound (LPE) is formed by the partial hydrolysis of PE, removing one of its fatty acid chains. scielo.br LPE functions as an intercellular signaling molecule, capable of mobilizing intracellular calcium and stimulating various cellular responses through G-protein-coupled receptors. nih.govnih.gov It has also been shown to possess antimicrobial properties and is used in agriculture to regulate plant growth and enhance crop quality. scielo.br

N-Acylethanolamines (NAEs) are a class of lipid mediators formed by the attachment of a fatty acid to the this compound head group of PE. nih.gov These molecules exhibit a wide range of biological activities depending on the nature of their fatty acyl group. Prominent examples include:

Anandamide (N-arachidonoylthis compound) , an endocannabinoid that acts on cannabinoid receptors in the brain and immune system, influencing pain, inflammation, and mood. nih.govmdpi.com

Palmitoylethanolamide (PEA) and Oleoylethanolamide (OEA) , which are involved in regulating inflammation and appetite, respectively, primarily through peroxisome proliferator-activated receptor α (PPARα). mdpi.comresearchgate.net

N-docosahexaenoylthis compound (DHEA) , also known as synaptamide, which plays a role in neurogenesis. nih.gov

The biosynthesis of NAEs from PE is a critical pathway that generates a diverse array of signaling molecules involved in maintaining cellular and physiological homeostasis. researchgate.netresearchgate.net

Glycosylphosphatidylinositol (GPI-AP) Synthesis and Function

Glycosylphosphatidylinositol (GPI) anchors are complex glycolipid structures that are post-translationally added to the C-terminus of many eukaryotic proteins, tethering them to the cell surface. nih.govdntb.gov.ua These GPI-anchored proteins (GPI-APs) are diverse in function and play critical roles in processes such as cell adhesion, signal transduction, and immune responses. bohrium.commdpi.com In humans, over 150 proteins are known to be GPI-anchored. scielo.brmdpi.com

The core structure of a GPI anchor is highly conserved and consists of a phosphatidylinositol (PI) lipid, a non-acetylated glucosamine, three mannose residues, and a phosphothis compound linker that forms an amide bond with the C-terminal amino acid of the protein. tulane.eduresearchgate.net

The biosynthesis of GPI anchors is a complex, multi-step process that occurs in the endoplasmic reticulum (ER). scielo.brresearchgate.net The pathway can be summarized in the following key stages:

Assembly of the GPI precursor: The process begins on the cytoplasmic face of the ER with the transfer of N-acetylglucosamine (GlcNAc) to PI. scielo.br

De-N-acetylation: The GlcNAc-PI is then deacetylated to form GlcN-PI. scielo.br

Elongation in the ER lumen: The GlcN-PI intermediate is flipped into the ER lumen, where it undergoes a series of modifications, including the addition of three mannose residues and this compound phosphate (B84403) groups. mdpi.comdntb.gov.ua Phosphatidylthis compound serves as the donor for the this compound phosphate moieties.

Attachment to the protein: A pre-assembled GPI anchor is transferred en bloc to the C-terminus of a newly synthesized protein by a multi-subunit enzyme complex called GPI transamidase. bohrium.comresearchgate.net This process involves the cleavage of a C-terminal hydrophobic signal peptide from the protein. tulane.edu

Structural remodeling: Following attachment to the protein, the lipid and glycan portions of the GPI anchor can undergo further modifications in the ER and Golgi apparatus before the mature GPI-AP is transported to the cell surface. researchgate.netmdpi.com

Functions of GPI-Anchored Proteins

FunctionExamples of ProteinsReferences
Enzymes Alkaline phosphatase, Acetylcholinesterase bohrium.comnih.gov
Cell Adhesion Neural Cell Adhesion Molecule (NCAM) nih.gov
Signal Transduction CD55, CD59 bohrium.comnih.gov
Immune Response Thy-1, CD14, CD52 bohrium.com
Prion Disease Prion Protein (PrP) nih.gov

The GPI anchor itself is not merely a passive tether but imparts specific properties to the proteins it modifies. GPI-APs are often localized to specific microdomains of the plasma membrane called lipid rafts, which are enriched in cholesterol and sphingolipids. nih.gov This localization is thought to be important for their function in signal transduction. The anchor can also be cleaved by specific phospholipases, allowing for the release of the protein from the cell surface, which can be a mechanism for regulating its activity. nih.gov

Design and Efficacy of Fluorinated this compound Antimicrobials

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, often leading to enhanced potency and metabolic stability. This strategy has been employed in the design of novel antimicrobial agents, including derivatives of this compound.

The design of fluorinated this compound antimicrobials often involves the strategic placement of fluorine atoms or fluorine-containing groups onto an this compound scaffold. This can lead to changes in lipophilicity, electronic properties, and binding interactions with microbial targets. For instance, the synthesis of hydroxyethyl secondary amine (HEA)-type peptidomimetics incorporating a phenyldifluoromethylene moiety has yielded compounds with notable antimicrobial activity against Mycobacterium and Nocardia species. mdpi.com

The antimicrobial efficacy of these compounds is evaluated through in vitro testing against a panel of pathogenic bacteria and fungi. Minimum Inhibitory Concentration (MIC) values are determined to quantify the lowest concentration of the compound required to inhibit the visible growth of a microorganism.

While the precise mechanisms of action for many novel fluorinated this compound antimicrobials are still under investigation, it is hypothesized that they may act on multiple cellular targets. One potential mechanism is the disruption of the microbial cell membrane. The lipophilic nature of some fluorinated compounds can facilitate their insertion into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately cell death. The antimicrobial effect of non-fluorinated ethanolamines has been attributed to their ability to damage the cell membrane. bohrium.com

The structure-activity relationship (SAR) is a critical aspect of the design process, aiming to correlate specific structural features of the molecules with their antimicrobial activity. For example, studies on other classes of fluorinated antimicrobials have shown that the position and number of fluorine substituents can have a profound impact on their efficacy against different microbial strains. nih.gov Understanding these relationships allows for the rational design of more potent and selective antimicrobial agents.

Examples of Antimicrobial Activity of Fluorinated Compounds

Compound ClassTarget OrganismsReference
Fluorinated HEA-type peptidomimeticsMycobacterium and Nocardia species mdpi.com
Fluorinated chalconesGram-positive and Gram-negative bacteria, Candida albicans, Aspergillus niger nih.gov
Fluorine-containing imidazolonesEscherichia coli, Candida albicans, Aspergillus flavus nih.gov

Further research is needed to fully elucidate the mechanisms of action and to optimize the design of fluorinated this compound derivatives for broad-spectrum antimicrobial activity and minimal toxicity to host cells.

This compound Derivatives in Radiopharmaceutical Development for PET Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical oncology for the diagnosis, staging, and monitoring of cancer. The most commonly used PET tracer is [¹⁸F]fluorodeoxyglucose ([¹⁸F]FDG), a glucose analog that is taken up by metabolically active cells. However, [¹⁸F]FDG has limitations, including uptake in inflammatory tissues and low avidity in certain types of tumors. mdpi.com This has driven the development of novel PET tracers that target other aspects of tumor metabolism.

One promising avenue of research is the development of radiolabeled this compound derivatives for imaging the altered lipid metabolism in cancer cells. Proliferating tumor cells exhibit increased synthesis of phospholipids (B1166683), such as phosphatidylthis compound, for the formation of new cell membranes. This leads to an elevated uptake of this compound, making it an attractive target for the development of cancer-specific imaging agents. mdpi.comnih.gov

This compound derivatives are typically labeled with the positron-emitting radionuclide Fluorine-18 (¹⁸F) due to its favorable physical properties, including a half-life of 109.8 minutes, which allows for synthesis, purification, and imaging to be performed on the same day. scielo.brnih.gov

The synthesis of ¹⁸F-labeled this compound derivatives generally involves a nucleophilic substitution reaction where [¹⁸F]fluoride is introduced into a precursor molecule. scielo.br The resulting radiotracer is then purified and formulated for administration.

Once administered, the ¹⁸F-labeled this compound derivative is transported into cells and, in a manner analogous to [¹⁸F]FDG, is metabolically trapped. For example, it can be phosphorylated by choline/ethanolamine kinase, an enzyme that is often upregulated in cancer cells. The resulting phosphorylated compound is charged and cannot easily exit the cell, leading to its accumulation in tumor tissue. scielo.brmdpi.com This accumulation can then be detected by a PET scanner, providing a map of the metabolic activity of the tumor.

Studies comparing radiolabeled choline and this compound have suggested that this compound-based tracers may be more sensitive probes for detecting certain cancers. Cell uptake studies have shown that [¹⁴C]this compound and its derivatives can be taken up by a wide variety of tumor cells at significantly higher rates (2-7 fold) than [¹⁴C]choline. nih.gov

The development of novel ¹⁸F-labeled this compound derivatives for PET imaging is an active area of research with the potential to improve the diagnosis and management of cancer by providing a more specific and sensitive tool for visualizing tumor metabolism.

This compound-Based Protic Ionic Liquids as Corrosion Inhibitors

Protic ionic liquids (PILs) are a class of ionic liquids formed by the proton transfer from a Brønsted acid to a Brønsted base. PILs based on this compound have emerged as promising, environmentally friendly corrosion inhibitors for various metals, particularly for steel in saline and acidic environments. mdpi.comnih.gov Their effectiveness stems from their ability to adsorb onto the metal surface and form a protective barrier against corrosive agents.

Synthesis and Structural Modification of Ionic Liquids

This compound-based PILs are typically synthesized through a simple and cost-effective acid-base neutralization reaction between an this compound (the base) and a carboxylic acid. nih.gov This solvent-free synthesis makes them a sustainable alternative to conventional corrosion inhibitors that often require hazardous solvents. mdpi.com

The chemical structure of these PILs can be easily modified to enhance their corrosion inhibition properties. Key structural modifications include:

Varying the Carboxylic Acid Chain Length: The length of the alkyl chain of the carboxylic acid can influence the inhibition efficiency. For example, in a study of 2-hydroxyethyl ammonium formate, propionate, and pentanoate, the formate derivative (shortest chain) exhibited the highest inhibition efficiency. mdpi.com This suggests that a shorter alkyl chain may facilitate better surface coverage.

Modifying the Amine Structure: The use of different ethanolamines, such as monothis compound, dithis compound, or N-methyl-2-hydroxyethylamine, allows for the fine-tuning of the inhibitor's properties. tulane.edunih.gov The presence of additional hydroxyl groups can increase the adsorption mass of the PIL on the metal surface. nih.gov

These structural modifications allow for the design of PILs with tailored properties for specific applications and corrosive environments.

Corrosion Inhibition Mechanisms on Metallic Surfaces

The primary mechanism of corrosion inhibition by this compound-based PILs is the adsorption of the ionic liquid molecules onto the metallic surface, forming a protective film that isolates the metal from the corrosive environment. mdpi.comdntb.gov.ua This adsorption can occur through two main types of interactions:

Physisorption: This involves electrostatic interactions between the charged ionic liquid species and the charged metal surface. The standard free energy of adsorption (ΔG°ads) for this process is typically around -20 kJ/mol. mdpi.com

Chemisorption: This involves the formation of coordinate bonds between the heteroatoms (nitrogen and oxygen) in the this compound and carboxylate moieties and the vacant d-orbitals of the metal atoms. This type of interaction is stronger than physisorption, with ΔG°ads values around -40 kJ/mol or more negative. researchgate.net

In many cases, the adsorption of this compound-based PILs involves a combination of both physisorption and chemisorption. tulane.eduresearchgate.net The adsorption process generally follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. mdpi.comnih.gov

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, have shown that these PILs often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process. tulane.edumdpi.com The formation of the protective film increases the charge transfer resistance and decreases the double-layer capacitance at the metal-solution interface, both of which are indicative of effective corrosion inhibition. mdpi.com

Factors Influencing Inhibition Efficiency of this compound-Based PILs

FactorInfluenceReferences
Inhibitor Concentration Efficiency generally increases with concentration up to an optimal point. mdpi.comnih.gov
Alkyl Chain Length of Acid Shorter chains can lead to higher efficiency. mdpi.com
Structure of this compound More hydroxyl groups can enhance adsorption. nih.gov
pH and Temperature Can affect the stability and effectiveness of the protective film. nih.gov

The development of this compound-based protic ionic liquids represents a significant advancement in the field of corrosion science, offering a sustainable and effective solution for the protection of metallic materials.

This compound Derivatives in Nucleic Acid Interaction Studies

Recent research has illuminated the significant role of this compound derivatives in mediating interactions with nucleic acids, particularly with modified DNA structures such as phosphorothioated DNA (PS-DNA). PS-DNA, where a non-bridging oxygen atom in the phosphate backbone is replaced by a sulfur atom, is found in various microorganisms and is used in therapeutic oligonucleotides. researchgate.netoup.com The interaction of this compound derivatives with PS-DNA is not only of fundamental chemical interest but also holds potential for the development of new biotechnological tools and nucleic acid-based medicines. researchgate.netoup.com Studies have revealed that these derivatives can facilitate the efficient cleavage of the PS-DNA backbone through a unique, oxidation-dependent mechanism. researchgate.netoup.comoup.com

Oxidation-Mediated Cleavage of Phosphorothioated DNA

It has been demonstrated that this compound derivatives are capable of prompting the efficient cleavage of phosphorothioated DNA. researchgate.netoup.comoup.com Contrary to previous assumptions that might have suggested an alkylation-based mechanism, the cleavage is mediated by oxidation. researchgate.netoup.comoup.com In this process, the phosphorothioate (P-S) linkage is first oxidized. The presence of an this compound derivative, such as Tris(hydroxymethyl)aminomethane (Tris), makes this cleavage process extremely efficient. researchgate.netoup.com

The proposed mechanism involves the hydroxyl group of the this compound derivative playing a crucial role. researchgate.netoup.com Following the oxidation of the sulfur atom on the PS-DNA backbone, the hydroxyl group on the this compound derivative attacks the now-activated phosphorus atom. researchgate.netoup.com This nucleophilic attack proceeds in a manner akin to an intramolecular reaction, leading to the scission of the phosphodiester bond and the simultaneous formation of a new phosphoester bond with the derivative. researchgate.netoup.com This oxidation-mediated pathway is significantly more effective in the presence of amine buffers containing a hydroxyl group, like this compound derivatives, compared to buffers without this functional group, such as phosphate buffers. oup.com

Research findings have quantified the efficiency of this cleavage. For instance, experiments using an oxidant like iodine in an ethanol (B145695) solution (I2/EtOH) on a 54-nucleotide PS-DNA strand showed that the reaction conditions, including the type of buffer, greatly influence the outcome. oup.com

Table 1: Effect of Different Amine Buffers on the Cleavage Efficiency of PS-DNA.
View Data
Buffer (Amine)Key Functional GroupsRelative Cleavage Efficiency
TrisAmino, HydroxylHigh
BicineAmino, Hydroxyl, CarboxylModerate-High
TricineAmino, Hydroxyl, CarboxylModerate
HEPESAmino, Hydroxyl, SulfonicModerate
Phosphate BufferNone (Inorganic)Low

Redox Control and Desulphurization Competition

The reaction of oxidized PS-DNA involves a critical competition between two potential pathways: DNA backbone cleavage and desulphurization, which repairs the modification back to a standard phosphodiester bond. researchgate.netoup.com The presence of this compound derivatives is pivotal in controlling the redox state of the sulfur atom, thereby influencing which pathway dominates. researchgate.netoup.com

The key to this control lies in the intermediate oxidation states of the sulfur atom. The cleavage reaction is favored when the sulfur is oxidized to a sulfinic group (–S(O)OH). researchgate.netoup.com this compound derivatives like Tris are particularly effective because they stabilize or "keep" the oxidation at this sulfinic stage, allowing the hydroxyl group to attack the phosphorus atom and cleave the DNA backbone. researchgate.netoup.com

However, if the sulfur atom is further oxidized to a sulfonic group (–S(O2)OH), the desulphurization pathway becomes the dominant reaction. researchgate.netoup.com In this scenario, the sulfur atom is removed, and a standard oxygen atom takes its place, effectively repairing the DNA strand instead of cleaving it. This compound derivatives retard this further oxidation, thus promoting cleavage over repair. oup.com This redox control mechanism explains the significantly higher cleavage yields observed in the presence of these specific amine buffers. oup.com The ability to modulate this competition is essential for applications aiming to specifically cut DNA at phosphorothioate sites. researchgate.net

Table 2: Competing Reactions at Oxidized Phosphorothioate Sites.
View Data
Sulfur Oxidation StateIntermediate GroupDominant Reaction PathwayEffect of this compound Derivatives
IntermediateSulfinic (–S(O)OH)CleavageFavors and utilizes this state for cleavage
HighSulfonic (–S(O2)OH)Desulphurization (Repair)Retards further oxidation to this state

Q & A

Q. What methodological approaches are recommended for ensuring ethanolamine purity in experimental settings?

this compound purity is critical for reproducibility. Use gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to verify ≥99.5% purity. Cross-reference with certified reference standards (e.g., analytical standards from reliable suppliers) to validate batch consistency. Store this compound under inert gas (e.g., nitrogen) to prevent absorption of CO₂, which can form carbamates and alter reactivity .

Q. How can this compound be integrated into lipid extraction protocols for phospholipid analysis?

The Bligh-Dyer method is a gold standard for lipid extraction. Homogenize tissues in chloroform-methanol (2:1 v/v) to solubilize lipids, then partition with water to isolate the chloroform layer containing lipids. This compound-containing phospholipids (e.g., phosphatidylthis compound) are quantified via thin-layer chromatography (TLC) or LC-MS. Ensure a nitrogen atmosphere during extraction to prevent oxidation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

this compound is corrosive and absorbs rapidly through skin. Use chemical-resistant gloves (nitrile), splash goggles, and lab coats. Work in a fume hood with local exhaust ventilation to maintain airborne concentrations below 3 ppm (ACGIH TWA). In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store separately from acids, anhydrides, and oxidizing agents to avoid violent reactions .

Advanced Research Questions

Q. What mechanistic insights do ab initio studies provide about this compound’s reaction with CO₂?

Ab initio calculations reveal that carbamate formation from this compound and CO₂ follows a single-step, third-order mechanism without a stable zwitterion intermediate. The reaction involves simultaneous nucleophilic attack by the amine group on CO₂ and proton transfer, with activation energy barriers ~20–25 kcal/mol. Solvent effects (e.g., water) lower barriers by stabilizing transition states, critical for optimizing CO₂ capture systems .

Q. How can the PC-SAFT equation of state improve vapor-liquid equilibria (VLE) modeling in this compound systems?

The Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) accurately predicts VLE for aqueous this compound solutions by incorporating hydrogen-bonding interactions between this compound, water, and acid gases (CO₂/H₂S). Key parameters include segment diameter (σ = 3.2 Å for this compound), dispersion energy (ε/k = 280 K), and association sites for -NH₂ and -OH groups. Validate models against experimental solubility data at varying temperatures (25–120°C) and pressures (1–40 bar) .

Q. What molecular dynamics (MD) strategies validate this compound’s role in lipid bilayer structure?

The CHARMM36 force field simulates this compound-containing lipids (e.g., phosphatidylthis compound, PE) by parameterizing bond angles, torsions, and partial charges derived from quantum mechanical calculations. Key validations include:

  • Surface area per lipid: ~60 Ų for DPPC vs. ~50 Ų for POPE, matching neutron diffraction data.
  • Deuterium order parameters (S₆₅): ~0.2 for PE’s sn-2 chain, indicating higher rigidity than phosphatidylcholine (PC). Simulations in the NPT ensemble (1 atm, 310 K) replicate experimental compressibility moduli (∼250 mN/m) .

Q. How does this compound metabolism influence microbial colonization in the gut?

Klebsiella pneumoniae utilizes two genetically distinct this compound utilization (eut) loci to metabolize this compound as a carbon/nitrogen source. The eutBC operon encodes this compound ammonia-lyase, converting this compound to acetaldehyde, while eutD regulates coenzyme B₁₂-dependent pathways. In vivo studies in germ-free mice show that dual eut loci deletion reduces gut colonization by >90%, highlighting this compound’s role in overcoming microbiota-mediated resistance .

Methodological Considerations

  • Contradiction Resolution : Discrepancies in lipid extraction yields (e.g., Bligh-Dyer vs. Folch methods) arise from this compound’s polarity. Pre-extract samples with chloroform-methanol-water (1:2:0.8) to improve recovery of hydrophilic head groups .
  • Data Validation : Cross-reference computational results (e.g., PC-SAFT predictions) with experimental vapor pressure data (±5% error tolerance) and NMR-derived lipid order parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.